molecular formula C20H25FN2 B5153749 1-(2-fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine

1-(2-fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine

Cat. No.: B5153749
M. Wt: 312.4 g/mol
InChI Key: KSWHYEJFCPWUJD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylbutan-2-yl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2/c1-17(11-12-18-7-3-2-4-8-18)22-13-15-23(16-14-22)20-10-6-5-9-19(20)21/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWHYEJFCPWUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with 4-phenylbutan-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature until the desired product is formed. The product is then purified using chromatographic techniques to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers have explored its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents. Its pharmacological profile is being evaluated for potential use in treating various diseases.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target. Studies have shown that the compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chlorophenyl)-4-(4-phenylbutan-2-yl)piperazine: Similar in structure but with a chlorine atom instead of fluorine, this compound may exhibit different pharmacological properties due to the difference in electronegativity and size of the halogen atoms.

    1-(2-Methylphenyl)-4-(4-phenylbutan-2-yl)piperazine: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.

    1-(2-Fluorophenyl)-4-(4-phenylbutan-2-yl)piperidine: This compound has a piperidine ring instead of a piperazine ring, which can affect its binding affinity and selectivity for biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with a wide range of biological targets, making it a versatile compound for scientific research.

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